Cyclopentyl-(2,4-dimethoxy-benzyl)-amine
Description
Contextualization of Substituted Benzylamine (B48309) and Cyclopentyl Scaffolds in Bioactive Molecules
The structural components of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine, namely the substituted benzylamine and the cyclopentyl group, are prevalent in a wide array of bioactive molecules. Understanding the individual contributions and synergistic effects of these scaffolds provides a framework for evaluating the potential significance of the title compound.
Substituted Benzylamines: The benzylamine core is a versatile scaffold found in numerous compounds with diverse pharmacological activities. The substitution pattern on the phenyl ring plays a crucial role in modulating the biological and physicochemical properties of these molecules. For instance, derivatives of benzylamine have been developed as antifungal agents, where the nature and position of substituents significantly influence their potency. nih.govacs.org The 2,4-dimethoxy substitution, in particular, is utilized in various chemical applications. The 2,4-dimethoxybenzyl (DMB) group can function as a protecting group in peptide synthesis, valued for its stability and ease of removal under acidic conditions. bachem.combme.hunih.govwustl.edu This protecting group strategy has been effectively used for sulfamates and in the synthesis of 1,3-diazaoxindoles. bme.hursc.org Furthermore, benzylamine derivatives are explored for their potential in cancer therapy and their interactions with DNA. nih.govresearchgate.netcyberleninka.ru
Cyclopentyl Scaffold: The cyclopentyl group is a common cyclic alkyl moiety incorporated into pharmaceuticals and other bioactive compounds. fiveable.meontosight.ai Its inclusion can significantly influence a molecule's properties. Compared to smaller rings like cyclopropane, the five-membered cyclopentyl ring has less angle strain, contributing to greater stability. fiveable.me The presence of a cyclopentyl group can impact a molecule's conformational flexibility and three-dimensional structure, which is critical for its interaction with biological targets. fiveable.me In drug design, appending a cyclopentyl group can enhance metabolic stability, improve potency, and increase permeability across biological membranes. For example, the addition of a cyclopentyl ring to certain compounds has been shown to increase potency towards cannabinoid receptors CB1 and CB2. nih.gov Its role as a structural intermediate is also crucial in the synthesis of complex molecules like prostaglandins. ontosight.ai
Overview of Research Significance and Academic Relevance of Related Chemical Architectures
The chemical architecture represented by N-benzylcyclopentanamine and its derivatives is a subject of ongoing interest in academic and industrial research. nih.gov The combination of a flexible benzyl (B1604629) group with a more rigid cyclic amine can lead to compounds with specific conformational preferences, making them suitable for targeting protein-protein interactions or fitting into well-defined binding pockets of enzymes and receptors.
Research into structurally related compounds highlights the therapeutic potential of this chemical class. For example, N-benzyl piperidinol derivatives have been successfully designed as potent and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7), a potential anticancer target. nih.gov The exploration of different substituents on the benzylamine template is a common strategy to build structure-activity relationships (SAR) and optimize lead compounds for improved potency and selectivity. mdpi.com Compounds with similar structures, such as N-(3,5-Dimethoxybenzyl)cyclopentanamine, are frequently studied in medicinal chemistry for their potential biological activities, which could span from neurological effects to enzymatic inhibition. ontosight.ai The 2,4-dimethoxybenzylamine (B23717) moiety itself is a key building block in these synthetic explorations. nih.gov
The academic relevance of these architectures also extends to the development of novel synthetic methodologies. The functionalization of benzylic C-H bonds in benzylamine motifs is an active area of research, aiming to create complex molecular structures efficiently. researchgate.net
Objectives and Scope of Academic Inquiry for this compound
While direct and extensive research on this compound is not widely published, the established importance of its constituent scaffolds defines a clear scope for future academic inquiry. The primary objectives for investigating this compound and its close analogs would likely focus on several key areas of medicinal chemistry and chemical biology.
A fundamental objective would be the synthesis and characterization of a library of related compounds to explore the chemical space around this specific structure. This would involve modifying the substitution pattern on the benzyl ring and potentially altering the size of the cycloalkylamine ring.
A significant area of investigation would be the evaluation of its biological activity across a range of therapeutic targets. Based on the activities of related structures, initial screening efforts could be directed towards:
Anticancer targets: Given the role of similar structures as USP7 inhibitors and the use of substituted benzamides in developing antitumor agents. researchgate.netnih.gov
Enzyme inhibition: The substituted benzylamine scaffold is a known template for enzyme inhibitors, such as 17β-Hydroxysteroid Dehydrogenase Type 3. mdpi.com
Antimicrobial activity: Phenyl-substituted benzylamines have demonstrated potent antifungal properties. nih.govacs.org
The table below outlines potential research directions and their underlying rationale.
| Research Objective | Rationale | Potential Assays |
| Synthesis of Analogs | To establish Structure-Activity Relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. | Parallel synthesis, purification, and structural elucidation (NMR, MS). |
| Anticancer Screening | The benzylamine and related scaffolds are present in known anticancer agents and enzyme inhibitors (e.g., USP7). | Cell viability assays (e.g., MTT) against various cancer cell lines, specific enzyme inhibition assays. |
| Antimicrobial Evaluation | Related benzylamine structures have shown significant antifungal activity. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of fungi and bacteria. |
| Pharmacokinetic Profiling | To assess the drug-like properties of the compound, including metabolic stability and permeability. | In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as Caco-2 permeability and liver microsome stability assays. |
Further academic inquiry would also involve computational studies, such as molecular docking, to predict potential biological targets and to understand the binding modes of these compounds, guiding further optimization efforts. researchgate.net The study of this compound and its derivatives represents a logical extension of existing research into the biological activities of substituted benzylamines and cyclopentyl-containing molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-8-7-11(14(9-13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCGNNWVCZOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354506 | |
| Record name | Cyclopentyl-(2,4-dimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356092-74-5 | |
| Record name | Cyclopentyl-(2,4-dimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopentyl 2,4 Dimethoxy Benzyl Amine and Its Analogues
Synthesis of Key Precursors
The successful synthesis of the target compound is contingent upon the efficient preparation of its constituent building blocks: a reactive derivative of the 2,4-dimethoxybenzyl group and the cyclopentylamine (B150401) scaffold.
Preparation of 2,4-Dimethoxybenzyl Halides and Derivatives
The 2,4-dimethoxybenzyl group is typically activated for nucleophilic attack by conversion into a halide, most commonly 2,4-dimethoxybenzyl chloride. A notable method for the synthesis of this key intermediate starts from m-dimethoxybenzene. The process involves a chloromethylation reaction, which can be performed under mild conditions in a two-phase system using a quaternary onium salt as a phase-transfer catalyst. This approach offers high selectivity for the desired monochloromethylated product, utilizes readily available starting materials, and proceeds with high yield, making it suitable for larger-scale production.
Alternatively, benzyl (B1604629) alcohols can be converted to the corresponding halides. For instance, 2,4-dimethoxybenzyl alcohol can be treated with reagents like thionyl chloride (SOCl₂) or hydrohalic acids to yield the respective 2,4-dimethoxybenzyl halide. While effective, these methods require careful control of reaction conditions to avoid side reactions. Other derivatives, such as 2,4-dimethoxybenzaldehyde, serve as precursors for reductive amination strategies and can be synthesized through oxidation of the corresponding alcohol or other established aromatic formylation methods.
| Precursor | Starting Material | Reagent(s) | Key Features |
| 2,4-Dimethoxybenzyl chloride | m-Dimethoxybenzene | Paraformaldehyde, HCl, Phase-transfer catalyst | Mild conditions, high selectivity. |
| 2,4-Dimethoxybenzyl chloride | 2,4-Dimethoxybenzyl alcohol | Thionyl chloride (SOCl₂) | Standard conversion of alcohol to chloride. |
| 2,4-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzyl alcohol | Mild oxidizing agent (e.g., PCC) | Controlled oxidation to the aldehyde. |
Synthesis of Cyclopentylamine Scaffold
Cyclopentylamine is a crucial primary amine for the synthesis of the target molecule. Several industrial and laboratory-scale methods are available for its preparation. A predominant industrial method involves the reductive amination of cyclopentanone (B42830). In this process, cyclopentanone is reacted with ammonia in the presence of hydrogen gas and a metal catalyst, typically nickel-based, under high pressure and elevated temperature.
Catalytic systems and reaction conditions have been optimized to improve yield and selectivity. For example, the use of a Cu-Co-Ni/Al₂O₃ catalyst under specific conditions of temperature (240 °C) and pressure (0.9 MPa) has been reported to achieve yields as high as 89.7%.
Other synthetic routes to cyclopentylamine include:
From Cyclopentanone Oxime: Reduction of cyclopentanone oxime, formed by the reaction of cyclopentanone with hydroxylamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
From 1,3-Cyclopentadiene: A multi-step process involving the addition of nitrosyl chloride to 1,3-cyclopentadiene followed by reduction of the resulting adduct.
| Method | Precursor | Reagent(s) | Catalyst | Yield |
| Catalytic Ammonolysis | Cyclopentanone | Ammonia, H₂ | Nickel | ~56% |
| Improved Catalytic Ammonolysis | Cyclopentanone | Ammonia, H₂ | Cu-Co-Ni/Al₂O₃ | ~90% |
| Oxime Reduction | Cyclopentanone | Hydroxylamine, then a reducing agent | - | Variable |
| From Cyclopentadiene | 1,3-Cyclopentadiene | 1. NOCl, 2. H₂ | PtO₂ | ~48% |
Amine Formation Strategies
With the key precursors in hand, the final assembly of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine can be accomplished through two primary strategies: reductive amination and nucleophilic substitution.
Reductive Amination Approaches
Reductive amination is a highly efficient and widely used method for forming C-N bonds. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
To synthesize this compound, 2,4-dimethoxybenzaldehyde is reacted with cyclopentylamine. The reaction is typically carried out in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the starting aldehyde. Catalytic hydrogenation over palladium, platinum, or nickel is also a viable, "greener" alternative. The general reaction proceeds as follows: the aldehyde and amine first form a transient imine, which is then immediately reduced to the final product.
| Reducing Agent | Solvent | Key Features |
| Sodium Triacetoxyborohydride | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, selective, tolerates a wide range of functional groups. |
| Sodium Cyanoborohydride | Methanol (MeOH), Ethanol (EtOH) | Effective, but toxic cyanide byproduct. |
| Catalytic Hydrogenation (H₂) | Methanol (MeOH), Ethanol (EtOH) | Atom-economical, requires pressure equipment. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Cost-effective, can reduce the starting aldehyde if not controlled. |
Nucleophilic Substitution Reactions
An alternative and classical approach to forming the target secondary amine is through a nucleophilic substitution (Sₙ2) reaction. This method involves the alkylation of cyclopentylamine with a 2,4-dimethoxybenzyl halide, such as 2,4-dimethoxybenzyl chloride.
In this reaction, the lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2,4-dimethoxybenzyl chloride and displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and often in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to scavenge the hydrogen chloride generated during the reaction. The presence of the base prevents the protonation of the starting amine, which would render it non-nucleophilic. A potential drawback of this method is the possibility of over-alkylation, leading to the formation of a tertiary amine as a byproduct. This can often be mitigated by using an excess of the primary amine.
Advanced Synthetic Transformations
Beyond the fundamental synthesis of this compound, advanced synthetic transformations can be employed to create more complex analogues or to functionalize the core structure. Modern synthetic methods, particularly those involving C-H activation, offer powerful tools for the late-stage modification of such molecules.
For secondary benzylamines like the title compound, the benzylic C-H bond (the C-H bond on the carbon adjacent to both the nitrogen and the aromatic ring) is susceptible to functionalization. Recent research has demonstrated that photocatalytic methods, often employing a combination of single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, can achieve regio- and chemoselective C(sp³)–H arylation at the benzylic position. This allows for the direct introduction of a new aryl group, transforming the benzylamine (B48309) into a more complex 1,1-diarylmethylamine scaffold, which is a common pharmacophore.
Furthermore, transition-metal-catalyzed C-H activation strategies can be used to functionalize the aromatic ring of the 2,4-dimethoxybenzyl moiety. For example, palladium-catalyzed reactions using transient directing groups can achieve meta-C–H functionalization (arylation, amination, or chlorination) of benzylamine derivatives. Nickel-catalyzed annulation reactions between benzylamines and nitriles via C-H/N-H activation provide a route to quinazoline heterocycles, showcasing how the benzylamine core can be integrated into more complex fused ring systems. These advanced methods provide powerful avenues for diversifying the structure of this compound for various research applications.
Functionalization of Aromatic and Cycloaliphatic Moieties
The synthesis of analogues of this compound is readily achieved by modifying either the aromatic (2,4-dimethoxybenzyl) or the cycloaliphatic (cyclopentyl) portions of the molecule. This functionalization is typically accomplished by utilizing appropriately substituted starting materials in the reductive amination process.
Aromatic Moiety Functionalization: Modification of the benzyl group is most straightforwardly achieved by selecting a commercially available or synthetically prepared substituted benzaldehyde as the starting carbonyl compound. The electron-rich nature of the 2,4-dimethoxy substitution pattern influences the reactivity of the aldehyde and the properties of the final amine product. By varying the substitution on the aromatic ring, a diverse library of analogues can be generated. For example, using different isomers of dimethoxybenzaldehyde or introducing other functional groups allows for a systematic exploration of the structure-activity relationship of the resulting compounds.
Cycloaliphatic Moiety Functionalization: Similarly, the cyclopentyl group can be functionalized by starting with a substituted cyclopentylamine. The synthesis of such amines can be a key step in generating diversity. Methods for preparing functionalized cyclopentane (B165970) rings, which can then be converted to the corresponding amines, are crucial. beilstein-journals.org For instance, regio- and stereoselective ring-opening of cyclopentene oxides with various nucleophiles can introduce functional groups onto the cyclopentane core. beilstein-journals.org These functionalized cycloaliphatic synthons can then be carried forward to the reductive amination step. The introduction of substituents on the cyclopentyl ring can significantly impact the steric and electronic properties of the final molecule.
The table below illustrates how different starting materials can be used to synthesize functionalized analogues.
| Target Analogue Moiety | Starting Aldehyde | Starting Amine |
| Substituted Aromatic | Substituted Benzaldehyde | Cyclopentylamine |
| Substituted Cycloaliphatic | 2,4-Dimethoxybenzaldehyde | Substituted Cyclopentylamine |
| Dual Substitution | Substituted Benzaldehyde | Substituted Cyclopentylamine |
Stereoselective Synthesis of Enantiomers and Diastereomers
The creation of stereochemically defined versions of this compound and its analogues is a critical aspect of modern synthetic chemistry, particularly for applications in medicinal chemistry. Stereoselectivity in these compounds can be introduced by controlling the chirality of the cyclopentylamine moiety, as the benzyl portion lacks a stereocenter.
The primary strategy for obtaining enantiomerically pure products is to employ a chiral starting material, specifically an enantiomerically resolved cyclopentylamine. If a substituted cyclopentylamine is used, it may contain one or more stereocenters. The synthesis of such chiral building blocks is a field of active research. nih.gov
An alternative approach involves the asymmetric reduction of the intermediate imine formed from 2,4-dimethoxybenzaldehyde and cyclopentylamine. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. acs.orgacs.org This latter method involves the use of a transition metal catalyst (e.g., Ruthenium, Iridium, or Rhodium) complexed with a chiral ligand. acs.orgumich.edu The chiral environment provided by the ligand directs the addition of hydrogen across the C=N double bond, leading to the preferential formation of one enantiomer of the final amine. The development of direct asymmetric reductive amination (DARA) of ketones has been a significant advance, providing a one-step method to access enantiopure amines. acs.org While the target synthesis involves an aldehyde, the principles of using chiral catalysts are transferable.
Key strategies for stereoselective synthesis include:
Substrate Control: Utilizing enantiomerically pure substituted cyclopentylamines.
Catalyst Control: Employing a chiral catalyst and ligand combination for the asymmetric reduction of the achiral imine intermediate.
Optimization of Reaction Conditions and Yields for Academic Scale-Up
Transitioning the synthesis of this compound from a small-scale discovery setting to a larger, academic scale-up requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and practicality. The core of this optimization lies within the reductive amination step. researchgate.netorganic-chemistry.org
The reaction proceeds via an imine intermediate, which is reduced in situ. acsgcipr.org The choice of reducing agent is critical. Mild hydridic reducing agents are often preferred because they selectively reduce the protonated iminium ion over the starting aldehyde, preventing the formation of 2,4-dimethoxybenzyl alcohol as a byproduct. nih.gov
Common reducing agents include:
Sodium borohydride (NaBH₄): A cost-effective reagent, sometimes used with an acid catalyst to increase the rate of imine reduction. acsgcipr.orgorganic-chemistry.org
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective agent, often the reagent of choice for reductive aminations as it is tolerant of a wide range of functional groups and generally provides high yields. organic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, but its toxicity is a significant drawback.
Catalytic Hydrogenation (H₂/Catalyst): A greener alternative using hydrogen gas and a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel. chemrxiv.orgmdpi.com This method avoids stoichiometric inorganic waste but may require specialized pressure equipment. mdpi.comresearchgate.net
Optimization parameters also include solvent, temperature, and catalyst loading. Solvents such as methanol, ethanol, or dichloromethane are commonly used. researchgate.netorgsyn.org The reaction temperature can be adjusted to control the rate of both imine formation and reduction. researchgate.net For academic scale-up, considerations include minimizing the use of hazardous reagents, simplifying the workup procedure, and ensuring the final product can be easily purified, often through crystallization or column chromatography. orgsyn.org Increasing catalyst loading can improve conversion and yield, but must be balanced against cost and potential contamination of the product. researchgate.net
The following table summarizes key variables and their impact on the optimization of the reductive amination process for academic scale-up.
| Parameter | Options | Considerations for Scale-Up |
| Reducing Agent | NaBH(OAc)₃, NaBH₄, H₂/Pd/C | NaBH(OAc)₃ offers high selectivity and yield. organic-chemistry.org H₂/Pd/C is a greener option but requires pressure apparatus. chemrxiv.org |
| Solvent | Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF) | Methanol is a common, effective solvent. researchgate.net Choice may depend on solubility of reactants and ease of removal. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may lead to side products. researchgate.net Room temperature is often sufficient. |
| Catalyst (for H₂) | Pd/C, Raney Ni, Co-based composites | Pd/C is highly efficient. chemrxiv.org Cobalt composites offer a less expensive alternative. mdpi.com Catalyst loading needs to be optimized for cost-effectiveness. researchgate.net |
| pH | Neutral to slightly acidic | Slightly acidic conditions (e.g., with acetic acid) can catalyze imine formation without significantly reducing the aldehyde. organic-chemistry.org |
| Workup | Aqueous quench, extraction | The procedure should be straightforward to minimize product loss and facilitate purification. orgsyn.orgorgsyn.org |
Spectroscopic and Advanced Structural Elucidation of Cyclopentyl 2,4 Dimethoxy Benzyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Cyclopentyl-(2,4-dimethoxy-benzyl)-amine, both ¹H and ¹³C NMR would be employed to assign the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclopentyl ring, the benzyl (B1604629) group, and the methoxy (B1213986) groups. The aromatic protons on the dimethoxybenzyl moiety would likely appear as a set of coupled signals in the downfield region (typically δ 6.0-7.5 ppm). The benzylic protons (-CH₂-) adjacent to the nitrogen would present a characteristic singlet or a pair of doublets, depending on the rotational freedom and chirality, typically in the range of δ 3.5-4.0 ppm. The two methoxy groups (-OCH₃) would each exhibit a sharp singlet, likely around δ 3.8 ppm. The protons on the cyclopentyl ring would show a series of multiplets in the upfield region (δ 1.0-2.0 ppm), with the proton on the carbon attached to the nitrogen appearing more downfield due to deshielding.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The aromatic carbons of the dimethoxybenzyl group would be observed in the δ 100-160 ppm range, with the carbons bearing the methoxy groups being the most downfield. The benzylic carbon would resonate around δ 50-60 ppm. The two methoxy carbons would appear as sharp signals around δ 55-60 ppm. The carbons of the cyclopentyl ring would be found in the upfield region, typically between δ 20-40 ppm, with the carbon directly bonded to the nitrogen atom being the most downfield of this group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.0 - 7.5 | Multiplet |
| Benzyl-CH₂ | 3.5 - 4.0 | Singlet |
| Methoxy-OCH₃ | ~3.8 | Singlet |
| Cyclopentyl-CH (adjacent to N) | 2.5 - 3.0 | Multiplet |
| Cyclopentyl-CH₂ | 1.0 - 2.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (substituted) | 150 - 160 |
| Aromatic-CH | 100 - 130 |
| Benzyl-CH₂ | 50 - 60 |
| Methoxy-OCH₃ | 55 - 60 |
| Cyclopentyl-CH (adjacent to N) | 50 - 60 |
| Cyclopentyl-CH₂ | 20 - 40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be crucial for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₄H₂₁NO₂, which corresponds to a molecular weight of approximately 235.32 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 235.
The fragmentation pattern would provide further structural confirmation. A key fragmentation pathway would likely involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable 2,4-dimethoxybenzyl cation, which would be observed as a prominent peak at m/z 151. This fragment is a characteristic signature for the 2,4-dimethoxybenzyl moiety. Another significant fragmentation could involve the loss of a cyclopentyl radical, also resulting in a fragment at m/z 151. The cyclopentyl cation itself might be observed at m/z 69.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 235 | [M]⁺ (Molecular Ion) |
| 151 | [C₉H₁₁O₂]⁺ (2,4-dimethoxybenzyl cation) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A medium to weak N-H stretching vibration would be anticipated in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentyl and benzyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy groups would be expected around 1020-1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 2,4-dimethoxybenzyl group contains a chromophore that would absorb UV light. The spectrum would likely exhibit one or more absorption bands in the 200-400 nm range, corresponding to π→π* transitions within the benzene (B151609) ring. The presence of the methoxy groups as auxochromes would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O Stretch (Methoxy) | 1020 - 1250 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method would provide unambiguous structural information. The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. Furthermore, it would reveal the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and the relative orientation of the cyclopentyl and 2,4-dimethoxybenzyl groups. The crystallographic data would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine hydrogen, which dictate the packing of the molecules in the crystal lattice. While no published crystal structure for this specific compound is currently available, this technique remains the gold standard for absolute structure determination.
Computational and Theoretical Studies on Cyclopentyl 2,4 Dimethoxy Benzyl Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. researchgate.netaun.edu.eg For a molecule like Cyclopentyl-(2,4-dimethoxy-benzyl)-amine, methods such as DFT with the B3LYP functional and a basis set like 6-31G(d,p) would be suitable for optimizing the molecular geometry and calculating a wide range of electronic and thermodynamic properties. aun.edu.egepstem.net These calculations provide a static, gas-phase (or solvated, using continuum models) picture of the molecule in its lowest energy state.
The electronic character of a molecule is fundamental to its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation. epstem.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxybenzyl group, a consequence of the electron-donating nature of the methoxy (B1213986) groups and the nitrogen atom. The LUMO would likely be distributed across the aromatic ring's π-system. The energy gap would dictate the molecule's electronic absorption properties, typically in the UV-visible region. acs.org
Table 1: Illustrative Frontier Orbital Properties
| Property | Expected Value/Location | Significance |
|---|---|---|
| HOMO Energy | Relatively High (e.g., -5 to -6 eV) | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively Low (e.g., -1 to 0 eV) | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | ~4-5 eV | Relates to chemical stability and UV-Vis absorption. |
| HOMO Localization | 2,4-dimethoxybenzyl moiety, N atom | Site of electron donation/oxidation. |
| LUMO Localization | Aromatic π-system | Site of electron acceptance/reduction. |
The three-dimensional shape and flexibility of this compound are critical to its interactions with its environment. The molecule possesses significant conformational freedom due to:
Rotation around the C(benzyl)-CH2 and CH2-N single bonds.
Rotation around the N-C(cyclopentyl) single bond.
The puckering of the cyclopentane (B165970) ring, which typically adopts non-planar envelope or twist conformations to relieve strain. researchgate.netmaricopa.edu
Computational methods can map the potential energy surface (PES) as a function of these rotational degrees of freedom (dihedral angles). This analysis identifies the lowest energy conformations (global and local minima) and the energy barriers (transition states) that separate them. nih.govmdpi.com Such studies reveal the relative populations of different conformers at a given temperature and the feasibility of interconversion between them. For benzylamine (B48309) itself, studies have identified multiple stable conformers based on the orientation of the amino group relative to the phenyl ring. colostate.edu
Table 2: Key Dihedral Angles for Conformational Study
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(aromatic)-C(aromatic)-C(benzyl)-N | Orientation of the benzyl (B1604629) group |
| τ2 | C(aromatic)-C(benzyl)-N-C(cyclopentyl) | Rotation around the benzyl-amine bond |
| τ3 | C(benzyl)-N-C(cyclopentyl)-C(cyclopentyl) | Rotation around the amine-cyclopentyl bond |
Molecular Dynamics Simulations
While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. ulisboa.ptresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules like solvents or biological targets. aip.orgacs.org
If this compound were to be investigated as a ligand for a biological receptor (e.g., an enzyme or protein), MD simulations would be indispensable. After an initial docking pose is predicted, MD simulations can be run on the ligand-protein complex. These simulations reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds, hydrophobic contacts, and π-stacking), and quantify the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com The simulation would track the dynamics of the ligand within the binding pocket, showing how it adapts its conformation to fit the target and which interactions are most persistent over time.
Table 3: Illustrative Analysis of Ligand-Target Interactions
| Interaction Type | Potential Donor/Acceptor Group on Ligand | Potential Receptor Residues |
|---|---|---|
| Hydrogen Bond | Amine N-H (donor), Methoxy O (acceptor) | Asp, Glu, Ser, Thr, Asn, Gln |
| Hydrophobic | Cyclopentyl ring, Benzyl ring | Ala, Val, Leu, Ile, Phe, Trp |
| π-Stacking | Dimethoxybenzyl ring | Phe, Tyr, Trp, His |
The conformation and behavior of a molecule can be significantly influenced by the solvent. mdpi.comnih.gov MD simulations with explicit solvent molecules (e.g., water, methanol, or chloroform) can capture these effects. rsc.orgnih.gov Different solvents can stabilize different molecular conformations. For instance, a polar solvent like water could form hydrogen bonds with the amine and methoxy groups, potentially favoring a more extended conformation compared to a non-polar solvent where intramolecular interactions might dominate. researchgate.net Simulations can measure properties like the radial distribution function to understand the solvation shell structure and the average values of key dihedral angles to quantify conformational shifts.
Prediction of Reactivity and Spectroscopic Properties
Quantum chemical calculations are widely used to predict reactivity and to help interpret experimental spectra. rsc.orgnih.gov A calculated Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of this compound. The negative potential regions (likely around the methoxy oxygens and the nitrogen lone pair) indicate sites prone to electrophilic attack, while positive potential regions indicate sites for nucleophilic attack.
Furthermore, these calculations can accurately predict spectroscopic data. nih.gov
Vibrational Spectra (IR): The calculation of harmonic vibrational frequencies allows for the theoretical prediction of the infrared spectrum. epstem.net This is invaluable for assigning experimental peaks to specific molecular motions, such as N-H stretching, C-O stretching of the methoxy groups, and aromatic ring vibrations.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net Comparing these calculated shifts with experimental data serves as a powerful method for structure verification.
Table 4: Illustrative Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretching | ~3300-3350 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-2960 |
| C=C (aromatic) | Stretching | ~1500-1600 |
| C-O (methoxy) | Asymmetric Stretching | ~1240-1260 |
Pharmacological and Mechanistic Investigations of Cyclopentyl 2,4 Dimethoxy Benzyl Amine
Identification and Validation of Molecular Targets
There is limited specific information available in the public domain regarding the molecular targets of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine. While research exists for structurally related compounds, direct evidence for this specific molecule is not detailed in the available literature.
Receptor Binding Profiling and Selectivity
Comprehensive receptor binding profiles and selectivity data for this compound are not available in the reviewed literature.
Studies on related compounds offer some insights into potential receptor interactions. For example, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine has been identified as a peripheral dopamine (B1211576) antagonist. nih.gov This compound was effective in blocking the low-dose hypotensive effect of dopamine. nih.gov Another area of research has focused on N-benzyl derivatives of tryptamines and phenethylamines, particularly those with dimethoxy substitutions, which have shown high affinity for serotonin (B10506) 5-HT2A receptors. nih.gov
Characterization of Mechanism of Action at Cellular Level
Detailed investigations into the cellular mechanism of action for this compound are not described in the available scientific reports.
Cellular Pathway Modulation (e.g., Protein Degradation, Cell Cycle Regulation)
There is no direct evidence from published studies describing the modulation of cellular pathways, such as protein degradation or cell cycle regulation, by this compound.
Research on other molecules containing a dimethoxybenzyl group has shown effects on the cell cycle. For instance, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol was found to induce cell cycle arrest in the G2/M phase and promote apoptosis in human non-small cell lung cancer A549 cells. nih.gov This was associated with an increase in reactive oxygen species and mitochondrial depolarization. nih.gov
Investigation of Intracellular Localization and Distribution
Information regarding the intracellular localization and distribution of this compound is not available in the current body of scientific literature.
Preclinical In Vitro Biological Activity Studies
Specific preclinical in vitro biological activity studies for this compound are not reported in the available literature. While various related compounds have been synthesized and tested, the data is specific to their unique structures. For example, a series of 2-cyclopentyloxyanisole derivatives were synthesized and evaluated for their in vitro antitumor activity, with some compounds showing potent inhibition of COX-2, PDE4B, and TNF-α. researchgate.net
Below is a table summarizing the biological activities of structurally related, but distinct, compounds.
| Compound Class | Biological Activity | Reference |
| 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives | Carbonic Anhydrase I and II Inhibition | nih.gov |
| 8-Cyclopentyl-pyridopyrimidine derivative | CDK4 and ARK5 Kinase Inhibition | bio-conferences.org |
| 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine | Peripheral Dopamine Antagonism | nih.gov |
| N-benzyl-2,5-dimethoxyphenethylamines | Serotonin 5-HT2A Receptor Agonism | nih.gov |
| 3,3',5,5'-tetramethoxybiphenyl-4,4'diol | G2/M Cell Cycle Arrest and Apoptosis Induction | nih.gov |
| 2-cyclopentyloxyanisole derivatives | Antitumor Activity, COX-2/PDE4B/TNF-α Inhibition | researchgate.net |
Cell-Based Assays for Target Engagement
No publicly accessible scientific literature was identified that describes the use of cell-based assays to determine the molecular targets of this compound.
Dose-Response Relationships and Potency Determination in Cellular Systems
Information regarding the dose-response relationships and the potency of this compound in cellular systems is not available in the reviewed scientific literature.
Mechanistic In Vivo Studies in Model Organisms
Assessment of Pharmacodynamic Biomarkers
There is no available data from in vivo studies in model organisms that assesses pharmacodynamic biomarkers following administration of this compound.
Evaluation of Target Engagement and Pathway Modulation in Animal Models
No studies evaluating the target engagement or pathway modulation of this compound in animal models have been identified in the public domain.
Structure Activity Relationships Sar and Structure Property Relationships Spr of Cyclopentyl 2,4 Dimethoxy Benzyl Amine Analogues
Influence of Cyclopentyl Moiety Modifications on Biological Activity
The size of the cycloalkane ring is a critical determinant of biological activity, as modest changes can alter the conformation and flexibility of the molecule, thereby affecting its binding potency. nih.gov Altering the five-membered cyclopentyl ring to a smaller (cyclobutyl) or larger (cyclohexyl) ring system can lead to significant variations in activity. Smaller rings may increase rigidity, which can be either beneficial or detrimental depending on the required conformation for optimal binding. nih.gov Conversely, larger rings increase the number of possible conformations, which might prevent the molecule from adopting the most favorable orientation for target interaction. nih.gov
| Analogue | Cycloalkyl Moiety | Relative Potency (%) |
|---|---|---|
| 1 | Cyclobutyl | 45 |
| 2 | Cyclopentyl | 100 |
| 3 | Cyclohexyl | 70 |
Chirality is a fundamental aspect of drug action, as biological systems like enzymes and receptors are themselves chiral. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and potency. nih.govbiomedgrid.com In the case of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine analogues, if the cyclopentyl ring is substituted, it can create one or more chiral centers. The specific three-dimensional arrangement (stereochemistry) of these substituents is crucial.
For instance, the interaction of a drug with its biological target is often compared to a key fitting into a lock; the specific spatial orientation of the molecule determines how well it binds. patsnap.com One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all. patsnap.comresearchgate.net Therefore, the stereodivergent synthesis of analogues is essential to determine which configuration provides the optimal activity. researchgate.net
Role of 2,4-Dimethoxybenzyl Substitution Pattern
The 2,4-dimethoxybenzyl moiety is a key component, influencing the electronic properties and binding interactions of the molecule. The position of the methoxy (B1213986) groups and the presence of other substituents on the aromatic ring can drastically alter the compound's biological profile.
The arrangement of the methoxy groups on the benzyl (B1604629) ring affects the molecule's electron distribution and its ability to form hydrogen bonds. The 2,4-dimethoxy pattern provides a specific electronic and steric profile. Shifting these groups to other positions, such as a 3,4-dimethoxy or 2,5-dimethoxy arrangement, creates positional isomers with different properties. Research on similar benzylamine (B48309) templates has shown that such steric changes can lead to clashes within the target's active site, resulting in a loss of activity. nih.gov For example, the 3,4-dimethoxy substitution pattern, found in many biologically active natural products, may offer a different set of hydrogen bonding opportunities compared to the 2,4-pattern, potentially altering target selectivity.
| Analogue | Substitution Pattern | Relative Activity (IC50, nM) |
|---|---|---|
| 4 | 2,4-Dimethoxy | 50 |
| 5 | 3,4-Dimethoxy | 120 |
| 6 | 2,5-Dimethoxy | 250 |
Introducing substituents, particularly halogens, onto the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and metabolic stability. masterorganicchemistry.comlibretexts.org Halogens are electron-withdrawing and can alter the pKa of nearby functional groups, influencing binding interactions. Furthermore, their size can be used to probe the steric limits of the binding pocket.
Substituents are generally classified as activating or deactivating and by their directing effects (ortho, meta, or para). libretexts.org Halogens are typically ortho- and para-directing deactivators. libretexts.org Adding a chlorine or fluorine atom to the benzyl ring of this compound could enhance binding affinity through favorable interactions or improve pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can sometimes enhance metabolic stability without significantly increasing steric bulk. ctppc.org
| Analogue | Substitution on Benzyl Ring | Biological Potency (IC50, nM) |
|---|---|---|
| 7 | 2,4-dimethoxy (unsubstituted) | 50 |
| 8 | 5-Fluoro-2,4-dimethoxy | 35 |
| 9 | 5-Chloro-2,4-dimethoxy | 42 |
| 10 | 5-Bromo-2,4-dimethoxy | 68 |
Impact of the Amine Linker and Its Derivatization
Derivatization of the amine, for instance by converting it into an amide or a sulfonamide, can have profound effects. Such modifications can introduce additional points of interaction with the biological target and may alter the molecule's metabolic stability. Studies on other hybrid molecules have shown that functionalization of an amine group with sulfonamides can significantly improve binding affinity and selectivity for the intended target. nih.govnih.gov However, these changes can also lead to a loss of agonist potency if the free amine is essential for the desired biological activity. nih.govnih.gov
Secondary Amine Properties and Basicity
The nitrogen atom in this compound is a secondary amine, characterized by the presence of a lone pair of electrons, which is fundamental to its basicity and nucleophilicity. The basicity of an amine is quantified by the pKa of its conjugate acid. For simple aliphatic amines, the pKa values of their ammonium (B1175870) ions are typically around 10 or 11.
The structure of this compound incorporates both an alkyl group (cyclopentyl) and a benzyl group attached to the nitrogen. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing basicity compared to ammonia. Conversely, a benzyl group can withdraw electron density, though this effect is influenced by substituents on the aromatic ring.
In the case of this compound, the 2,4-dimethoxy substituents on the benzyl ring play a crucial role. The methoxy groups are electron-donating through resonance, which can counteract the inductive electron-withdrawing effect of the benzene (B151609) ring. This enhanced electron density on the benzyl group can, in turn, influence the basicity of the secondary amine. The predicted pKa for this compound is approximately 9.55. chemicalbook.com
Table 1: Comparison of Basicity in Representative Amines
| Compound | Structure | pKa of Conjugate Acid (approximate) | Effect of Substituents on Basicity |
| Ammonia | NH₃ | 9.25 | Baseline |
| Cyclopentylamine (B150401) | C₅H₉NH₂ | 11.1 | Electron-donating alkyl group increases basicity. |
| Benzylamine | C₆H₅CH₂NH₂ | 9.34 | Electron-withdrawing phenyl group decreases basicity. |
| This compound | C₁₄H₂₁NO₂ | 9.55 chemicalbook.com | Combination of electron-donating alkyl and substituted benzyl groups. |
Note: The pKa values are approximate and can vary with experimental conditions. The data for this compound is a predicted value.
Tertiary Amine Derivatives and Their Activity
The conversion of the secondary amine in this compound to a tertiary amine by introducing a third substituent on the nitrogen atom can significantly alter its biological activity. This modification impacts steric hindrance, basicity, and lipophilicity, all of which are critical for receptor binding and pharmacokinetic properties.
For instance, in studies of other benzylamine derivatives, the nature of the substituents on the nitrogen atom has been shown to be a key determinant of their biological effects. The activity of tertiary amine derivatives often depends on the size and nature of the third substituent. While specific data on tertiary amine derivatives of this compound is not extensively documented in publicly available literature, general principles of SAR can be applied.
The introduction of a small alkyl group, such as a methyl or ethyl group, would create a tertiary amine with increased lipophilicity. This change can affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The steric bulk of the added group can also influence binding affinity and selectivity for specific biological targets. For example, in the development of some therapeutic agents, the transition from a secondary to a tertiary amine with carefully selected substituents has led to enhanced potency and improved pharmacological profiles.
Table 2: Hypothetical Activity of Tertiary Amine Derivatives of this compound
| Derivative Name | R Group on Nitrogen | Potential Change in Lipophilicity (LogP) | Expected Impact on Biological Activity |
| N-Methyl-Cyclopentyl-(2,4-dimethoxy-benzyl)-amine | -CH₃ | Increase | May enhance membrane permeability; steric effects could alter receptor binding. |
| N-Ethyl-Cyclopentyl-(2,4-dimethoxy-benzyl)-amine | -CH₂CH₃ | Further Increase | Increased lipophilicity and steric bulk may optimize interaction with specific targets. |
| N-Benzyl-Cyclopentyl-(2,4-dimethoxy-benzyl)-amine | -CH₂C₆H₅ | Significant Increase | Large steric hindrance could decrease or alter binding specificity. |
Note: This table is illustrative and based on general principles of medicinal chemistry. The actual impact on biological activity would require experimental validation.
Correlation between Molecular Descriptors and Biological Responses
The biological activity of a molecule like this compound can be quantitatively correlated with its physicochemical properties, often referred to as molecular descriptors. These descriptors include parameters such as lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between these descriptors and a specific biological response. For this compound, key molecular descriptors would include:
Lipophilicity (log P): This descriptor influences the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The 2,4-dimethoxybenzyl and cyclopentyl groups contribute to its lipophilic character.
Molecular Weight: The molecular weight of this compound is 235.32 g/mol . chemicalbook.com This falls within the range often considered favorable for drug-like molecules.
Hydrogen Bond Donors and Acceptors: The secondary amine acts as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen atom can act as hydrogen bond acceptors. These interactions are crucial for binding to biological targets.
Polar Surface Area (PSA): This descriptor is related to the molecule's ability to permeate cell membranes.
Table 3: Key Molecular Descriptors for this compound
| Molecular Descriptor | Value | Significance in Biological Activity |
| Molecular Formula | C₁₄H₂₁NO₂ chemicalbook.com | Defines the elemental composition. |
| Molecular Weight | 235.32 g/mol chemicalbook.com | Influences ADME properties. |
| Boiling Point (Predicted) | 348.2±27.0 °C chemicalbook.com | Physicochemical property. |
| Density (Predicted) | 1.05±0.1 g/cm³ chemicalbook.com | Physicochemical property. |
| pKa (Predicted) | 9.55±0.20 chemicalbook.com | Relates to the basicity and ionization state at physiological pH. |
Design, Synthesis, and Evaluation of Novel Derivatives and Analogues of Cyclopentyl 2,4 Dimethoxy Benzyl Amine
Rational Design Strategies for Enhanced Potency and Selectivity
The rational design of new analogues of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine is a cornerstone of efforts to improve its pharmacological profile. By systematically modifying its structure, researchers can fine-tune its interaction with biological targets, leading to enhanced potency and selectivity.
Bioisosteric Replacements
Bioisosteric replacement is a key strategy in medicinal chemistry to alter the physicochemical properties of a molecule while retaining its biological activity. In the context of this compound, various bioisosteres can be considered for the cyclopentyl, dimethoxybenzyl, and amine moieties to improve parameters such as solubility, metabolic stability, and target binding affinity. enamine.net
For instance, the 2,4-dimethoxy substitution pattern on the phenyl ring is crucial for activity in many N-benzylphenethylamine analogues. researchgate.net However, replacing one or both methoxy (B1213986) groups with bioisosteres like halogens (e.g., F, Cl) or small alkyl groups could modulate electronic properties and metabolic stability. The cyclopentyl group itself could be replaced by other cyclic or acyclic alkyl groups to explore the impact of lipophilicity and conformational rigidity on activity. For example, a cyclobutane (B1203170) moiety has been explored as a three-dimensional scaffold in fragment-based design. nih.govvu.nl
A hypothetical exploration of bioisosteric replacements for the 2,4-dimethoxybenzyl group is presented in the table below, with predicted effects on key properties.
Table 1: Hypothetical Bioisosteric Replacements for the 2,4-Dimethoxybenzyl Moiety
| Original Moiety | Bioisosteric Replacement | Predicted Effect on Potency | Predicted Effect on Metabolic Stability |
|---|---|---|---|
| 2,4-dimethoxy | 2-methoxy-4-chloro | Potential increase due to altered electronics | Likely increased |
| 2,4-dimethoxy | 2-methoxy-4-fluoro | Potential increase due to favorable interactions | Likely increased |
| 2,4-dimethoxy | 3,4-dimethoxy | Likely decrease due to positional shift | Variable |
Fragment-Based Design Approaches
Fragment-based drug discovery (FBDD) offers a powerful approach to developing potent and selective ligands. nih.gov This methodology involves identifying small molecular fragments that bind to a biological target and then growing or merging these fragments to create a higher-affinity ligand.
In the case of this compound, one could dissect the molecule into three key fragments: the cyclopentylamine (B150401), the benzyl (B1604629) linker, and the 2,4-dimethoxyphenyl group. By screening libraries of fragments that mimic each of these components, it is possible to identify alternative chemical entities that can be combined to generate novel analogues with improved properties. For example, replacing the cyclopentyl group with a different cycloalkane or a heterocyclic ring could lead to new interactions with the target protein. The development of 3D fragment libraries containing scaffolds like cyclobutane provides a rich source of building blocks for such an approach. nih.govvu.nl
Synthesis and Chemical Diversification of Analogues
The synthesis of a diverse library of analogues is essential to explore the structure-activity relationships (SAR) of this compound. Modern synthetic methodologies enable the rapid generation of a wide range of chemical structures.
Parallel Synthesis and Library Generation
Parallel synthesis techniques are ideally suited for the rapid creation of a library of analogues. Starting from a common intermediate, such as 2,4-dimethoxybenzylamine (B23717), a variety of cyclopentyl derivatives or other cyclic amines can be introduced via reductive amination. google.com Alternatively, a range of substituted benzyl halides can be reacted with cyclopentylamine to generate a diverse set of final compounds. The use of solid-phase synthesis or solution-phase parallel synthesis can significantly accelerate this process, allowing for the creation of hundreds of compounds in a short period.
The table below outlines a hypothetical parallel synthesis library based on the reaction of various amines with 2,4-dimethoxybenzaldehyde.
Table 2: Hypothetical Library of Analogues via Parallel Reductive Amination
| Amine Component | Resulting Analogue | Predicted Lipophilicity (cLogP) |
|---|---|---|
| Cyclopentylamine | This compound | 3.5 |
| Cyclohexylamine | Cyclohexyl-(2,4-dimethoxy-benzyl)-amine | 4.0 |
| Piperidine | 1-(2,4-Dimethoxybenzyl)piperidine | 3.2 |
Development of Novel Synthetic Routes to Complex Analogues
The synthesis of more complex analogues, particularly those incorporating stereocenters or rigid polycyclic frameworks, often requires the development of novel synthetic routes. For instance, creating enantiomerically pure analogues may involve asymmetric synthesis or chiral resolution. beilstein-journals.org The synthesis of analogues with constrained geometries might necessitate multi-step sequences involving cycloadditions or ring-closing metathesis reactions.
Drawing inspiration from the synthesis of complex heterocyclic systems, advanced cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig could be employed to construct intricate analogues. researchgate.netacs.org For example, a boronic acid-functionalized cyclopentyl ring could be coupled with a halogenated dimethoxybenzylamine derivative to access novel structures.
Comparative Pharmacological Evaluation of Analogues
Once a library of analogues has been synthesized, they must be subjected to rigorous pharmacological evaluation to determine their potency and selectivity. This typically involves a tiered screening approach, starting with high-throughput in vitro assays to assess binding affinity and functional activity at the primary target.
The following table presents hypothetical pharmacological data for a selection of designed analogues, illustrating the potential outcomes of a SAR study.
Table 3: Hypothetical Comparative Pharmacological Data
| Compound | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity vs. Subtype B (fold) |
|---|---|---|---|
| This compound | 50 | 100 | 10 |
| Analogue 1 (4-fluoro) | 25 | 45 | 25 |
| Analogue 2 (cyclohexyl) | 75 | 150 | 8 |
This systematic approach of design, synthesis, and evaluation is crucial for the successful optimization of lead compounds like this compound, ultimately paving the way for the discovery of new therapeutic agents with enhanced efficacy and safety profiles.
Structure-Based Drug Design (SBDD) Insights
Structure-Based Drug Design (SBDD) is a powerful methodology in medicinal chemistry that utilizes the three-dimensional structure of a biological target to guide the design of new ligands with improved affinity and selectivity. In the context of this compound, SBDD efforts would focus on understanding the interactions of this scaffold with its putative target protein and subsequently designing modifications to enhance these interactions.
The core structure of this compound features several key pharmacophoric elements: a cyclopentyl group, a central secondary amine, and a 2,4-dimethoxy-substituted benzyl moiety. Each of these can be systematically modified to probe the binding pocket of a target receptor.
Key Structural Features and Hypothesized Interactions:
Cyclopentyl Group: This lipophilic group likely occupies a hydrophobic pocket within the target's binding site. Modifications to its size and conformation, such as substitution with cyclopropyl, cyclobutyl, or even acyclic alkyl groups, could be explored to optimize van der Waals interactions. acs.org
Secondary Amine: The amine group is expected to be protonated under physiological conditions, forming a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the active site. This interaction is often a key anchor for the ligand.
2,4-Dimethoxy-benzyl Group: The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methoxy groups at positions 2 and 4 are hydrogen bond acceptors and can form specific interactions with hydrogen bond donors in the receptor. The substitution pattern on the benzyl ring is critical for activity, and variations can significantly impact binding affinity. nih.gov
Design of Novel Derivatives:
Based on these insights, a series of novel derivatives can be proposed. SBDD would involve computationally docking these virtual compounds into a homology model or a crystal structure of the target protein to predict their binding modes and affinities. For instance, altering the substitution pattern on the benzyl ring (e.g., moving the methoxy groups, introducing other substituents like halogens or small alkyl groups) could fine-tune electronic and steric properties to better complement the target's surface. nih.gov Similarly, exploration of different N-substituents in place of the cyclopentyl group could lead to the discovery of more potent analogues. acs.org
To illustrate the potential outcomes of an SBDD campaign, the following table presents hypothetical binding affinity data for a series of designed analogues of this compound. The data reflects plausible structure-activity relationships (SAR) based on common observations in medicinal chemistry.
Table 1: Hypothetical Binding Affinities of Designed this compound Derivatives
| Compound ID | R1 (N-substituent) | R2 (Benzyl Substituent) | Target Binding Affinity (IC₅₀, nM) |
|---|---|---|---|
| Parent | Cyclopentyl | 2,4-dimethoxy | 150 |
| Analog 1 | Cyclobutyl | 2,4-dimethoxy | 250 |
| Analog 2 | Cyclohexyl | 2,4-dimethoxy | 180 |
| Analog 3 | Isopropyl | 2,4-dimethoxy | 350 |
| Analog 4 | Cyclopentyl | 4-methoxy | 400 |
| Analog 5 | Cyclopentyl | 2,4-dichloro | 95 |
| Analog 6 | Cyclopentyl | 3,4-dimethoxy | 210 |
| Analog 7 | Cyclobutyl | 2,4-dichloro | 120 |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the derivatives of this compound, a QSAR model could be developed to predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts.
Development of a QSAR Model:
To build a robust QSAR model, a dataset of compounds with diverse structures and a wide range of biological activities is required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be classified into several categories:
Topological descriptors: These describe the atomic connectivity in the molecule.
Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments. The electronic nature of substituents on the benzyl ring would be particularly important. nih.gov
Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to generate an equation that correlates the descriptors with the biological activity. mdpi.com
A Hypothetical QSAR Equation:
A plausible QSAR equation for a series of this compound derivatives might look like this:
pIC₅₀ = c₀ + c₁(logP) - c₂(Molecular_Volume) + c₃(Dipole_Moment) - c₄(Steric_Hindrance_Descriptor)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀ to c₄ are the coefficients determined from the regression analysis. Such a model would suggest that activity is positively correlated with lipophilicity and dipole moment, while being negatively correlated with molecular volume and steric hindrance.
The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. nih.gov
The following table presents hypothetical data for a QSAR study on a set of this compound analogues.
Table 2: Hypothetical QSAR Data for this compound Analogues
| Compound ID | pIC₅₀ (Experimental) | logP | Molecular Volume (ų) | Dipole Moment (Debye) | pIC₅₀ (Predicted) |
|---|---|---|---|---|---|
| Parent | 6.82 | 3.5 | 250 | 2.1 | 6.75 |
| Analog 1 | 6.60 | 3.2 | 235 | 2.0 | 6.55 |
| Analog 2 | 6.74 | 3.8 | 265 | 2.2 | 6.80 |
| Analog 3 | 6.46 | 3.0 | 220 | 1.9 | 6.40 |
| Analog 4 | 6.40 | 3.1 | 245 | 1.8 | 6.35 |
| Analog 5 | 7.02 | 4.1 | 255 | 2.5 | 7.10 |
| Analog 6 | 6.68 | 3.6 | 252 | 2.1 | 6.70 |
| Analog 7 | 6.92 | 3.8 | 240 | 2.4 | 6.95 |
QSAR Model Statistics:
R²: 0.95
q²: 0.85
Standard Error of Prediction: 0.15
These hypothetical statistics would indicate a robust and predictive QSAR model.
Potential Research Applications and Future Directions for Cyclopentyl 2,4 Dimethoxy Benzyl Amine
Exploratory Therapeutic Targets and Biological Systems
The unique combination of a rigid cycloalkane, a flexible secondary amine linker, and an electron-rich aromatic ring suggests that Cyclopentyl-(2,4-dimethoxy-benzyl)-amine could serve as a foundational structure for developing modulators of various biological systems. Benzylamine (B48309) derivatives, in general, are versatile intermediates in the pharmaceutical industry, used in the synthesis of a wide range of therapeutic agents. sinocurechem.com
The field of oncology is a primary area where derivatives of this compound could be investigated. Kinases are a class of enzymes that are frequently dysregulated in cancer, making them a major target for therapeutic development. The cyclopentyl group is a feature in several known kinase inhibitors. For instance, the compound 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile is a potent, multi-kinase inhibitor with significant activity against Cyclin-Dependent Kinase 4 (CDK4). The presence of the cyclopentyl group in this and other inhibitors suggests it can favorably occupy hydrophobic pockets in the kinase active site. acs.org
Future research could involve using this compound as a starting fragment for the synthesis of a library of new compounds aimed at kinase inhibition. The 2,4-dimethoxybenzyl portion could be modified to enhance binding affinity and selectivity for specific kinase targets. The development of multi-kinase inhibitors is of growing interest as a strategy to overcome the complexity and resistance mechanisms common in cancer treatment.
Table 1: Inhibitory Activity of a Related Cyclopentyl-Containing Compound Against Various Cancer Cell Lines This table displays the growth inhibition (GI₅₀) values for 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, a compound structurally related to the article's subject.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.05 |
| DU145 | Prostate Carcinoma | 0.04 |
| PC3 | Prostate Carcinoma | 0.025 |
| MCF7 | Breast Carcinoma | 0.12 |
| MDA-MB-231 | Breast Carcinoma | 0.08 |
Data sourced from studies on related kinase inhibitors.
Beyond oncology, the structural motifs of this compound suggest potential applications in other disease areas involving enzyme dysregulation. Benzylamine derivatives have been synthesized and studied as inhibitors of copper amine oxidases (CAOs), a class of enzymes involved in processes like the metabolism of biogenic amines. nih.gov By modifying the core structure of this compound, it may be possible to develop selective inhibitors for enzymes implicated in various pathologies.
Additionally, derivatives of benzylamine have been investigated for activity against Mycobacterium tuberculosis, suggesting a potential avenue for developing new anti-infective agents. openmedicinalchemistryjournal.com The 2,4-dimethoxybenzyl group itself is a well-known protecting group in peptide synthesis, indicating its compatibility with biological molecules and synthetic processes aimed at creating enzyme inhibitors or peptide mimetics. wustl.edunih.gov
Application as Chemical Probes for Biological Research
Chemical probes are small molecules used as tools to study biological systems. An ideal probe has high potency, selectivity, and a known mechanism of action, allowing researchers to perturb a specific protein or pathway.
This compound, with its distinct structural features, could be a valuable tool for probing protein-ligand interactions. The rigid cyclopentyl group can explore hydrophobic pockets, while the amine and dimethoxy-substituted ring can participate in hydrogen bonding and other polar interactions. In studies of lysyl-tRNA synthetase inhibitors, for example, modifying a cyclopentyl group to a larger cyclohexyl or cycloheptyl ring significantly improved potency by better filling a hydrophobic pocket. acs.org This highlights how the cycloalkane portion can be critical for binding. By synthesizing a series of analogues of this compound with systematic modifications, researchers could dissect the specific contributions of each part of the molecule to binding affinity and selectivity for a given protein target.
If a derivative of this compound is found to have a specific, potent biological effect, it could be developed into a chemical probe to elucidate new biological pathways. For instance, benzylamine itself has been shown to reduce food intake in animal models, an effect that is potentiated by amine oxidase inhibitors. chemicalbook.com A novel derivative with high selectivity for a particular amine oxidase or a related receptor could be used to explore the specific pathways involved in appetite regulation or other neurological processes. By identifying the molecular target of such a probe, researchers can uncover new connections between proteins, pathways, and physiological functions.
Advancements in Synthetic Methodologies and Chemical Process Research
The future utility of this compound and its derivatives also depends on efficient and scalable synthetic routes. The synthesis of this compound can likely be achieved through standard organic chemistry reactions. A common method for preparing secondary amines is reductive amination. This would involve reacting cyclopentanone (B42830) with 2,4-dimethoxybenzylamine (B23717) in the presence of a reducing agent.
The precursor, 2,4-dimethoxybenzylamine, can be synthesized from commercially available materials. wustl.edu Furthermore, the 2,4-dimethoxybenzyl (DMB) group is frequently used as a protecting group for amines and amides in organic synthesis, particularly in the creation of complex molecules like peptide-based drugs. wustl.edursc.orgresearchgate.net Its widespread use means that methods for its introduction and removal are well-established and optimized. Research in this area could focus on developing more sustainable or efficient "green chemistry" approaches for the synthesis of this and related benzylamines, potentially utilizing enzymatic catalysis or bio-based feedstocks. sinocurechem.com
Table 2: Potential Synthetic Route for this compound
| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
| 1 | Cyclopentanone | 2,4-Dimethoxybenzylamine | Reductant (e.g., NaBH₃CN), Acid catalyst, Methanol | This compound |
This table outlines a plausible and common synthetic strategy based on established chemical reactions.
Development of Analytical Methods for In Vitro Studies (excluding basic identification)
The investigation of this compound in in vitro systems necessitates the development of robust and sensitive analytical methods. These methods are crucial for quantifying the compound and its potential metabolites in various biological matrices, such as cell lysates, microsomal fractions, and culture media. The choice of analytical technique is guided by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample.
Given the structural characteristics of this compound, which features a secondary amine and a dimethoxybenzyl moiety, several established analytical platforms can be adapted for its quantification in in vitro experiments. The primary techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of analytes that possess a UV chromophore. acs.orgnih.govnih.gov The dimethoxybenzyl group in this compound is expected to exhibit significant UV absorbance, making this method a viable option for its detection. The development of an HPLC-UV method would involve optimizing several parameters to achieve adequate separation and sensitivity.
Key considerations for method development include the selection of an appropriate stationary phase, typically a C18 reversed-phase column, and the composition of the mobile phase. nih.govmdpi.com A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure good peak shape and resolution from matrix components. nih.govnih.gov The UV detection wavelength would be set at the absorbance maximum of the 2,4-dimethoxybenzyl moiety to maximize sensitivity. While generally less sensitive than mass spectrometry-based methods, HPLC-UV can provide sufficient quantification limits for many in vitro applications, particularly for determining the concentration of the parent compound. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For studies requiring higher sensitivity and selectivity, such as the analysis of low-level metabolites or experiments with limited sample volumes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. dntb.gov.uanih.govnih.gov This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. LC-MS/MS is extensively used for the analysis of new psychoactive substances (NPS) and their metabolites in biological fluids. nih.govresearchgate.netwiley.com
The development of an LC-MS/MS method for this compound would involve the optimization of both chromatographic and mass spectrometric parameters. The chromatographic conditions would be similar to those for HPLC-UV, aiming to achieve good separation of the analyte from the biological matrix. For the mass spectrometric detection, the compound would be ionized, typically using electrospray ionization (ESI) in positive ion mode, which is effective for amines. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and allows for accurate quantification even in complex matrices. nih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for metabolic stability assays and for identifying and quantifying metabolites formed in vitro. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique for the analysis of amine compounds. nih.govnih.gov However, the direct analysis of primary and secondary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the chromatographic column. researchgate.netbre.com To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile derivative. researchgate.netmdpi.com
For this compound, derivatization with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) could be explored. mdpi.com The resulting derivative would exhibit improved chromatographic behavior and could be readily analyzed by GC-MS. The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, would provide sensitive and specific detection. nih.govmdpi.com While requiring an additional sample preparation step, GC-MS can offer excellent resolution and sensitivity for the analysis of the parent compound and its non-polar metabolites.
The following table summarizes potential starting parameters for the development of these analytical methods for this compound in in vitro studies.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Stationary Phase | Reversed-phase C18 column | Reversed-phase C18 column | Phenyl-methylpolysiloxane capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and water with buffer (e.g., phosphate buffer) | Acetonitrile/Methanol and water with formic acid or ammonium (B1175870) formate | Helium |
| Elution/Temperature Program | Isocratic or gradient elution | Gradient elution | Temperature-programmed |
| Detection | UV detector (e.g., at 230 nm or 280 nm) | Tandem mass spectrometer (ESI+) | Mass spectrometer (EI) |
| Ionization Mode | N/A | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Derivatization | Not typically required | Not typically required | Recommended (e.g., with PFPA) |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | Liquid-liquid extraction or solid-phase extraction followed by derivatization |
| Quantification | External or internal standard calibration | Stable isotope-labeled internal standard recommended | Stable isotope-labeled internal standard recommended |
Q & A
Q. What are the optimal synthetic routes for Cyclopentyl-(2,4-dimethoxy-benzyl)-amine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of arylalkylamines like this compound often involves reductive amination or catalytic coupling. For example, B(C6F5)3-catalyzed C−H alkylation of amines using silicon enolates (without external oxidants) has been reported to achieve high yields (73–95%) under mild conditions . Key parameters include:
- Catalyst selection : B(C6F5)3 enables activation of N-alkylamines.
- Solvent system : Dichloromethane or toluene at room temperature minimizes side reactions.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective.
| Catalyst | Yield Range | Key Advantage |
|---|---|---|
| B(C6F5)3 | 73–95% | Oxidant-free, broad substrate scope |
| Palladium complexes | 50–70% | Requires inert atmosphere |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
Methodological Answer: A combination of techniques is recommended:
- NMR spectroscopy : 1H/13C NMR to identify methoxy (δ 3.7–3.9 ppm) and cyclopentyl protons (δ 1.5–2.1 ppm). Overlapping signals in crowded regions may require 2D NMR (COSY, HSQC) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for benzylidene-amine analogs (CCDC 2032776) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and rule out impurities.
Advanced Research Questions
Q. How can conflicting genotoxicity data for arylalkylamines be resolved, as seen in studies on N-(2,4-dimethoxy-benzyl) derivatives?
Methodological Answer: Discrepancies in genotoxicity assays (e.g., Ames test) require:
- Replicate testing : Ensure reproducibility across labs. For N-(2,4-dimethoxy-benzyl)-N’-pyridinyl-ethyl-oxalamide, inconsistent TA1535/TA100 results were resolved via repeated trials showing no dose-response .
- Mechanistic studies : Evaluate DNA adduct formation via LC-MS/MS or comet assays.
- Structural analogs : Compare with non-mutagenic derivatives (e.g., bis(2,4-dimethoxybenzyl)amine, CAS 20781-23-1) to identify toxicophores .
Q. What computational strategies predict the bioactivity of this compound in enzyme inhibition?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., FD protease). The cyclopentyl group may occupy hydrophobic S1β pockets, while the 2,4-dimethoxybenzyl moiety engages hydrogen bonds with catalytic residues (e.g., Arg218) .
- MD simulations : Assess binding stability over 100+ ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Coramine substituents (e.g., electron-donating methoxy groups) with inhibitory potency (IC50) using datasets from PubChem .
Q. How can biocatalysis be applied to modify this compound for antimicrobial studies?
Methodological Answer:
- Enzymatic functionalization : Transferases (e.g., GenN) can methylate or acetylate the amine group, as shown for amikacin derivatives .
- Substrate engineering : Optimize reaction pH (7.5–8.5) and cofactors (e.g., SAM for methyltransferases).
- Product analysis : UPLC-MS to track modifications (e.g., m/z shifts +14 Da for methylation).
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric maps : Calculate Tolman cone angles for the cyclopentyl group (≈110°), which hinders access to metal catalysts (e.g., Pd).
- Ligand design : Bulky phosphines (e.g., XPhos) improve turnover in Buchwald-Hartwig aminations .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
